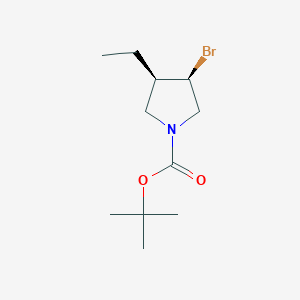

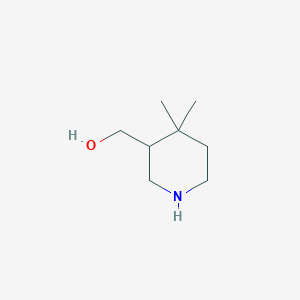

![molecular formula C20H13N5OS B2456104 N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034616-57-2](/img/structure/B2456104.png)

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imidazo[1,2-a]pyridines are a class of compounds that have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . They have also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .

Synthesis Analysis

A common method for the synthesis of imidazo[1,2-a]pyridines involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . Other methods include treating 2-aminopyridines with α-haloketones in polar organic solvents .Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines is characterized by a fused bicyclic 5–6 heterocycle . This structural character makes it useful in material science as well as medicinal chemistry .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can be synthesized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridines can vary depending on the specific compound. For example, 2-Phenylimidazo[1,2-a]pyridine is a white solid with a melting point of 135–136 °C .作用机制

Target of Action

Similar imidazo[1,2-a]pyridine derivatives have been shown to inhibit acetylcholinesterase (ache), butyrylcholinesterase (bche), and lipoxygenase (lox) . These enzymes play crucial roles in neurodegenerative diseases and inflammatory responses.

Biochemical Pathways

The inhibition of AChE and BChE can affect the cholinergic system, which plays a key role in memory and cognition. By inhibiting these enzymes, the compound could potentially slow the breakdown of acetylcholine, a neurotransmitter involved in memory and learning, thereby alleviating symptoms of neurodegenerative diseases . Inhibition of LOX, on the other hand, can disrupt the metabolism of arachidonic acid, a key player in inflammation and immune response .

Pharmacokinetics

A study on similar imidazo[1,2-a]pyridine derivatives suggests that they may have good antifungal activity and moderate toxicity . Further in-vitro toxicity studies would be needed to understand the real-time toxic level .

Result of Action

The inhibition of AChE, BChE, and LOX by this compound could lead to enhanced acetylcholine levels in the brain, potentially improving memory and cognition in neurodegenerative diseases. Additionally, the inhibition of LOX could lead to reduced inflammation .

实验室实验的优点和局限性

One of the advantages of using IPBT in lab experiments is its potency and specificity towards cancer cells, which makes it a promising candidate for cancer treatment. However, one of the limitations of using IPBT is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

未来方向

Future research directions for IPBT include investigating its potential use in combination with other anti-cancer agents, exploring its mechanism of action in greater detail, and developing more efficient synthesis methods to improve its solubility and bioavailability. Additionally, further studies are needed to assess the safety and efficacy of IPBT in clinical trials.

In conclusion, IPBT is a promising anti-cancer agent that has shown potent activity in various cancer cell lines. Its mechanism of action involves the inhibition of DNA topoisomerases and the AKT/mTOR signaling pathway. While IPBT has limitations in terms of solubility, it holds great potential for future cancer treatment research.

合成方法

The synthesis of IPBT involves a multi-step process that includes the use of various chemical reagents and reaction conditions. The first step involves the preparation of the imidazo[1,2-a]pyridine intermediate, which is then reacted with the benzo[c][1,2,5]thiadiazole-5-carboxylic acid to form the IPBT compound. The final product is purified using column chromatography and characterized using various analytical techniques such as NMR and mass spectrometry.

科学研究应用

IPBT has been shown to exhibit potent anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit the growth of cancer cells in vivo in animal models. IPBT has been found to induce cell cycle arrest and apoptosis in cancer cells, which is believed to be due to its ability to inhibit the activity of certain enzymes involved in cell proliferation.

生化分析

Biochemical Properties

Imidazo[1,2-a]pyridines, the class of compounds it belongs to, are known to interact with various enzymes and proteins

Cellular Effects

Some imidazo[1,2-a]pyridine derivatives have shown significant results against various cancer cell lines . These compounds have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that imidazo[1,2-a]pyridines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N5OS/c26-20(13-8-9-16-17(11-13)24-27-23-16)22-15-6-2-1-5-14(15)18-12-25-10-4-3-7-19(25)21-18/h1-12H,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGJGVHAHCBNIEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NC(=O)C4=CC5=NSN=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R)-1-phenyl-2-[(2S)-pyrrolidin-2-yl]ethan-1-ol](/img/structure/B2456026.png)

![2-[8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-dimethyl-2,6-dioxo-7-purinyl]acetic acid methyl ester](/img/structure/B2456027.png)

![5-(3-methylbenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2456030.png)

![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide](/img/structure/B2456032.png)

![N-(3,4-dimethylphenyl)-2-(9-fluoro-3-oxo[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2456034.png)

![3-(3,4-dimethylphenyl)-8-fluoro-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2456037.png)